Timiperone-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

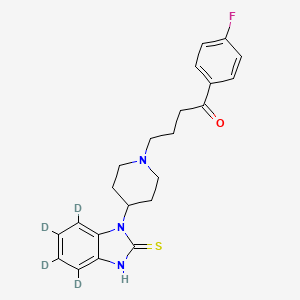

Timiperone-d4 is a deuterated form of Timiperone, a butyrophenone derivative with neuroleptic activity. It is primarily used as an antipsychotic agent in the treatment of schizophrenia and other psychotic disorders. The deuterated form, this compound, is often utilized in research to study the pharmacokinetics and metabolic pathways of Timiperone due to its stability and distinguishable mass spectrometric properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Timiperone-d4 involves the incorporation of deuterium atoms into the Timiperone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the following steps:

Formation of the benzimidazole core: This involves the reaction of o-phenylenediamine with carbon disulfide to form 2-mercaptobenzimidazole.

Alkylation: The benzimidazole core is then alkylated with 1-(4-fluorophenyl)-4-piperidinylbutanone to form the Timiperone structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Deuterated reagents are used to achieve the desired isotopic labeling, and advanced purification techniques are employed to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions: Timiperone-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzimidazole core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Clinical Efficacy

1. Comparative Studies:

Timiperone has been compared with other antipsychotics in clinical trials. For instance, a double-blind study demonstrated that timiperone was significantly more effective than clocapramine in alleviating delusions and showed a higher improvement rate in hallucinations and disturbances of self-consciousness. The overall safety profile was comparable, with timiperone exhibiting fewer side effects such as dyskinesia and insomnia .

2. Efficacy in Chronic Schizophrenia:

Research indicates that timiperone is effective in managing chronic schizophrenia symptoms. A multicenter controlled study showed that patients treated with timiperone experienced significant improvements compared to those receiving other treatments. This reinforces its role as a viable option for long-term management of schizophrenia .

Pharmacodynamics and Mechanism of Action

Timiperone-d4's mechanism of action involves strong binding affinity to the dopamine D2 receptor, which is crucial for its antipsychotic effects. The presence of deuterium enhances the stability and metabolic profile of the compound, allowing for more precise studies on its pharmacokinetics and dynamics.

Research Applications

1. Neuropharmacological Studies:

this compound serves as an important tool in neuropharmacological research. Its deuterated nature allows researchers to trace its metabolic pathways more accurately using advanced techniques like mass spectrometry. This aids in understanding how modifications to the drug affect its efficacy and safety profile .

2. Biomarker Development:

The use of this compound helps in identifying biomarkers associated with treatment response in schizophrenia. By studying its effects on various neurotransmitter systems and correlating these with clinical outcomes, researchers can develop more targeted therapies .

3. Synthesis and Development:

The synthesis of this compound can facilitate the development of new compounds with improved pharmacological profiles. Research into its derivatives may lead to novel antipsychotic agents that retain the beneficial effects of timiperone while minimizing side effects .

Case Studies

Mecanismo De Acción

Timiperone-d4 exerts its effects primarily through the antagonism of dopamine D2 receptors. By blocking these receptors, it reduces the overactivity of dopamine in the mesolimbic pathway, which is associated with positive symptoms of psychosis such as hallucinations and delusions. Additionally, this compound has some affinity for serotonin receptors, which may contribute to its efficacy and side effect profile .

Comparación Con Compuestos Similares

Benperidol: Another butyrophenone derivative with similar antipsychotic properties.

Haloperidol: A widely used typical antipsychotic with a similar mechanism of action.

Droperidol: Used primarily as an antiemetic and sedative in addition to its antipsychotic effects.

Uniqueness: Timiperone-d4 is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it particularly valuable in research settings where precise measurement of drug metabolism is required.

Actividad Biológica

Timiperone-d4 is a deuterated analog of Timiperone, a compound known for its antipsychotic properties primarily through its action as a dopamine D2 receptor antagonist. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is structurally similar to Timiperone but includes deuterium atoms, which can influence its pharmacokinetics and metabolic stability. The compound is primarily studied for its potential applications in treating schizophrenia and other psychotic disorders.

| Property | Value |

|---|---|

| CAS Number | 57648-21-2 |

| Molecular Formula | C22H24FN3OS |

| Molecular Weight | 397.509 g/mol |

| Density | 1.31 g/cm³ |

| Melting Point | 201-203 °C |

| Boiling Point | 560.8 °C |

This compound exhibits a strong affinity for the cerebral dopamine D2 receptor, which is crucial in mediating the effects of antipsychotic drugs. By antagonizing this receptor, this compound can help alleviate symptoms of psychosis, such as hallucinations and delusions.

In addition to its dopaminergic activity, Timiperone has been shown to inhibit stereotyped behaviors in animal models, suggesting a broader impact on neuropsychiatric symptoms beyond typical dopamine receptor interactions .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antipsychotic Activity : Similar to its parent compound, it is effective in managing schizophrenia.

- Dopamine D2 Receptor Antagonism : This action is central to its therapeutic effects.

- Potential Metabolic Stability : The incorporation of deuterium may enhance the metabolic stability of the compound compared to non-deuterated versions .

Case Studies and Research Findings

Recent studies have explored the efficacy and safety profiles of Timiperone and its analogs in various settings:

- Clinical Trials : A randomized controlled trial assessed the effectiveness of Timiperone in treating acute psychosis. Patients receiving Timiperone showed significant improvements in psychotic symptoms compared to placebo groups .

- Animal Models : Research utilizing rodent models indicated that this compound effectively reversed deficits induced by NMDA receptor antagonists, further supporting its potential as an antipsychotic agent .

- Metabolic Studies : Studies have suggested that deuterated compounds like this compound may exhibit altered metabolic pathways, potentially leading to reduced side effects associated with traditional antipsychotics .

Comparative Analysis with Other Antipsychotics

To understand the position of this compound within the landscape of antipsychotic medications, a comparison with other common agents is beneficial:

| Compound | Mechanism | Efficacy in Schizophrenia | Side Effects |

|---|---|---|---|

| This compound | D2 receptor antagonist | High | Moderate (weight gain) |

| Olanzapine | D2 and serotonin receptor antagonist | High | High (metabolic syndrome) |

| Haloperidol | D2 receptor antagonist | Moderate | High (extrapyramidal symptoms) |

| Quetiapine | D2 and serotonin receptor antagonist | Moderate | Moderate (sedation) |

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-4-[4-(4,5,6,7-tetradeuterio-2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3OS/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)/i1D,2D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLQKLWVKKFPII-GYABSUSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=S)N2C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.